![molecular formula C24H22N4O3 B2786019 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1326821-95-7](/img/structure/B2786019.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a benzyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the pyridine ring and the benzyl group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyridine rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can be compared with other similar compounds, such as:
N-(4-methylbenzyl)aniline: This compound shares the benzyl group but lacks the oxadiazole and pyridine rings, making it less complex and potentially less versatile.
N-(3-methylbenzyl)-L-prolinamide: This compound has a similar benzyl group but differs in its overall structure and biological activity.
N-(3-Amino-4-methylphenyl)benzamide:
Biological Activity
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.
Chemical Structure
The molecular formula of the compound is C20H22N4O3 with a molecular weight of approximately 366.42 g/mol. The structure features a dihydropyridine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Dihydropyridine Core : This is achieved through a condensation reaction involving appropriate aldehydes and amines.
- Introduction of the Oxadiazole Ring : The oxadiazole moiety is synthesized via cyclization reactions that involve hydrazine derivatives and carboxylic acids.
- Final Acetylation : The introduction of the acetamide group is performed to enhance solubility and biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of tumor suppressor proteins such as p53 .
- Case Study : A derivative similar to the target compound showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
Similar Compound | HeLa | 2.41 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Compounds with oxadiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Case Study : A related oxadiazole derivative exhibited EC50 values as low as 8.72 µg/mL against Xanthomonas species, indicating potent antibacterial activity .
Compound | Target Bacteria | EC50 (µg/mL) |
---|---|---|
This compound | Xanthomonas spp. | 8.72 |
Related Compound | Pseudomonas spp. | 12.85 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in tumor cells.
- Disruption of Cell Cycle : Studies indicate that these compounds can arrest the cell cycle at various phases, particularly G0-G1 phase .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)13-25-21(29)15-28-14-20(10-11-22(28)30)24-26-23(27-31-24)19-5-3-4-17(2)12-19/h3-12,14H,13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASIQADOCPBSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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